molecular formula C12H13NO B4911436 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol

Cat. No.: B4911436
M. Wt: 187.24 g/mol
InChI Key: OMVPSCSRXFTITE-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a cyclopenta[b]indole core structure with a methyl group at the 7th position and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-one.

    Reduction: Formation of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the hydroxyl group at the 3rd position.

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks both the methyl and hydroxyl groups.

    Indole: The parent compound without the cyclopenta ring or any substituents.

Uniqueness

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3rd position and the methyl group at the 7th position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,11,13-14H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVPSCSRXFTITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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